Anle138b

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Anle138b involves several key steps:

Formation of the pyrazole core: This is typically achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the benzodioxole moiety: This step involves the coupling of the pyrazole core with a benzodioxole derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing large-scale reactors for the synthesis steps.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced at the pyrazole ring, potentially forming dihydropyrazole derivatives.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, especially at the bromophenyl ring, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium iodide (NaI) in acetone or palladium catalysts in cross-coupling reactions are commonly employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

科学研究应用

Efficacy in Mouse Models

-

Parkinson's Disease Models :

- In various mouse models of Parkinson's disease, Anle138b has demonstrated the ability to inhibit the accumulation of α-synuclein oligomers and reduce neuronal degeneration. For instance, studies showed that treatment with this compound improved motor skills and preserved dopaminergic neurons in mice overexpressing human α-synuclein .

- Multiple System Atrophy Models :

-

Tau Pathology :

- This compound has also been effective in models of tau pathology, where it reduced tau deposition and improved cognitive functions in young mice with tau-related neurodegeneration . Even older mice with established tau pathology showed some reversal of metabolic decline following treatment with this compound .

Phase 1a Trial Findings

A Phase 1a clinical trial evaluated the safety and pharmacokinetics of this compound in healthy participants. Results indicated that the compound was well-tolerated and effectively reached therapeutic levels in the brain, suggesting potential efficacy in slowing disease progression related to α-synuclein aggregation .

- Safety Profile : The trial confirmed good safety margins with no significant adverse effects reported.

- Pharmacokinetics : The study assessed how well the drug was absorbed and distributed within the body, which is crucial for its therapeutic application.

Data Summary Table

| Application Area | Model Type | Key Findings |

|---|---|---|

| Parkinson's Disease | Mouse models | Reduced α-synuclein oligomers; improved motor function |

| Multiple System Atrophy | Mouse models | Improved locomotor function; reduced neuronal degeneration |

| Tau Pathology | Mouse models | Decreased tau deposition; enhanced cognitive function |

| Clinical Trials | Phase 1a | Well-tolerated; effective brain penetration |

作用机制

Anle138b exerts its effects by specifically binding to toxic oligomeric structures of alpha-synuclein and prion proteins. Through this binding, it dissolves existing toxic oligomers and prevents the formation of new ones. This action addresses the core pathological process in neurodegenerative diseases. The compound’s mechanism involves several molecular targets and pathways, including cholesterol homeostasis and neuroinflammation. Key pathways affected by this compound include the superpathway of cholesterol biosynthesis and granulocyte adhesion and diapedesis .

相似化合物的比较

Anle138b is unique in its broad-spectrum activity against various protein aggregation diseases. Similar compounds include:

Other pyrazole derivatives: These compounds share structural similarities with this compound but differ in their specific binding affinities and pharmacokinetic properties.

This compound stands out due to its excellent oral bioavailability, blood-brain barrier penetration, and lack of detectable toxicity at therapeutic doses .

生物活性

Anle138b is a novel compound designed to target and modulate the aggregation of proteins associated with neurodegenerative diseases, particularly synucleinopathies such as Parkinson's disease (PD), Multiple System Atrophy (MSA), and prion diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound acts primarily as an oligomeric aggregation inhibitor . It binds to pathological aggregates of proteins like α-synuclein and prion protein (PrP Sc), preventing their formation and accumulation. The compound exhibits a structure-dependent binding mechanism that destabilizes toxic oligomers, blocks the formation of oligomer pores in membranes, and inhibits prion-like propagation of α-synuclein aggregation .

Key Mechanisms:

- Inhibition of Oligomer Formation : this compound significantly inhibits the formation of pathological oligomers both in vitro and in vivo.

- Neuroprotective Effects : The compound has shown the ability to preserve dopaminergic neurons and reduce neurodegeneration in various animal models.

- High Bioavailability : this compound has excellent oral bioavailability and penetrates the blood-brain barrier effectively, achieving therapeutic concentrations in the central nervous system .

Animal Models

This compound has been tested extensively in various mouse models to evaluate its efficacy against neurodegenerative conditions:

- Parkinson's Disease Models : In MI2 mouse models of PD, this compound demonstrated significant inhibition of oligomer accumulation, neuronal degeneration, and disease progression. It reached plasma levels above those required for therapeutic efficacy .

- Multiple System Atrophy Models : In PLP-α-syn mice treated with mitochondrial toxins, this compound improved motor functions and reduced α-synuclein aggregates, although it did not significantly affect neuronal loss .

- Prion Disease Models : this compound was effective in blocking the accumulation of PrP Sc in both brain and spleen tissues, prolonging survival rates in prion-infected mice .

Summary of Findings from Preclinical Studies

Clinical Trials

This compound has progressed into human clinical trials, specifically a Phase 1a randomized, double-blind, placebo-controlled trial. Key outcomes from this trial include:

- Safety Profile : The compound was well-tolerated at doses up to 300 mg daily with no major adverse effects reported among participants .

- Pharmacokinetics : this compound achieved higher plasma concentrations than those observed to be effective in animal models, suggesting potential for therapeutic use in humans .

- Efficacy Indicators : Early indicators suggest that this compound may be beneficial for patients with synucleinopathies due to its favorable pharmacokinetic properties and safety profile.

Case Study 1: Parkinson's Disease

In a study involving PD mouse models, treatment with this compound resulted in reduced motor deficits and preservation of dopaminergic neurons. Behavioral assessments showed significant improvements compared to control groups.

Case Study 2: Multiple System Atrophy

Research on MSA models indicated that while this compound improved some motor functions, advanced disease stages limited its effectiveness on neuronal loss. This highlights the importance of early intervention when using this compound as a treatment strategy .

属性

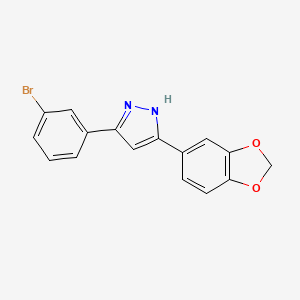

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQIIBJSUWYYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is evidence that anle138b blocks the activity of conducting Aβ pores without changing the membrane embedded Aβ-oligomer structure. | |

| Record name | anle138b | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

882697-00-9 | |

| Record name | Emrusolmin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882697009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | anle138b | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2H-1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMRUSOLMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WRA77JET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of anle138b?

A1: this compound is an inhibitor of oligomeric aggregate formation. [, ] It preferentially interacts with partially disordered and dynamical aggregate structures, effectively blocking interpeptide main chain interactions. [] This prevents the spontaneous formation of ordered β-sheet structures, particularly those with out-of-register antiparallel β-strands, a hallmark of toxic oligomers. []

Q2: Does this compound bind to monomers or aggregates of amyloidogenic proteins?

A2: Research suggests that this compound preferentially binds to oligomeric aggregates rather than monomers. [, ] This selectivity for oligomers is a crucial aspect of its therapeutic potential. []

Q3: What are the downstream effects of this compound's inhibitory action?

A3: By inhibiting oligomer formation, this compound can rescue disease phenotypes in animal models. [] For instance, it restores hippocampal synaptic and transcriptional plasticity and improves spatial memory in a mouse model of Alzheimer's disease. [] It also prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy. []

Q4: How does this compound impact α-synuclein aggregates and dopamine neuron function?

A4: In a Parkinson's disease model, this compound treatment reduced the inner density of α-synuclein aggregates and increased dispersed, small α-synuclein species. [] This depopulation of aggregates was associated with restored striatal dopamine release and prevention of dopaminergic cell death, suggesting a potential therapeutic approach for Parkinson's disease. []

Q5: Does this compound affect the membrane-embedded structure of amyloid-beta (Aβ) oligomers?

A5: Research suggests that this compound blocks the activity of Aβ pores without altering the membrane-embedded structure of Aβ oligomers. [] This suggests its potential as a therapeutic agent targeting the functional aspects of Aβ toxicity. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C18H13BrN2O2 and its molecular weight is 373.22 g/mol. []

Q7: What spectroscopic data is available for this compound?

A7: this compound exhibits fluorescence, particularly when bound to protein aggregates. [, ] Studies utilizing fluorescence spectroscopy have provided insights into its binding stoichiometry with α-synuclein and hTau46 fibrils, revealing strong binding affinity. [, ] Furthermore, time-resolved fluorescence spectroscopy has been used to study the photophysical properties of this compound and its interactions with amyloid fibrils. []

Q8: Have computational methods been employed to study this compound?

A8: Yes, molecular docking studies have been conducted to investigate the interactions between this compound and α-synuclein oligomers. [] These studies showed increasing binding affinity of this compound with higher-order oligomers, providing insights into its oligomer-specific action. []

Q9: Has molecular dynamics been used to understand this compound's mode of action?

A9: All-atom molecular dynamics simulations, spanning multi-microsecond timescales, have been crucial in elucidating this compound's mode of action. [] These simulations, performed on dimeric to tetrameric aggregates of amyloidogenic proteins, revealed the compound's impact on intermolecular hydrogen bonding and conformational dynamics within the aggregates. []

Q10: How does the structure of this compound contribute to its activity?

A10: The pyrazole moiety of this compound is crucial for its interaction with disordered aggregate structures. [] Modifications to this moiety or its spatial orientation can significantly impact its inhibitory activity. [, ]

Q11: Is there a structurally similar compound with different activity?

A11: Anle234b, a compound structurally very similar to this compound, was found to be inactive in in vitro experiments. [] Molecular dynamics simulations demonstrated that its hydrogen bonding capabilities are autoinhibited due to steric effects imposed by its molecular geometry, highlighting the importance of subtle structural differences for activity. []

Q12: What is known about the pharmacokinetics of this compound?

A12: A Phase 1a clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. [] This study demonstrated that this compound reaches exposure levels sufficient for therapeutic efficacy in a murine Parkinson's disease model. []

Q13: Does this compound cross the blood-brain barrier?

A13: Yes, this compound demonstrates good brain penetration, a critical factor for its potential efficacy in treating neurodegenerative diseases. [, ] This property allows it to reach its target in the brain and exert its therapeutic effects. []

Q14: Has this compound shown efficacy in preclinical models of disease?

A14: this compound has demonstrated promising preclinical results in various animal models of neurodegenerative diseases, including prion disease, [, , , , ] Parkinson's disease, [, , ] Alzheimer's disease, [, , , ] and multiple system atrophy. [, ]

Q15: What are the key findings from this compound studies in animal models?

A15: this compound has been shown to:

- Prolong survival in prion-infected mice [, , ]

- Reduce neurodegeneration in mouse models of Parkinson's disease [, ]

- Improve cognitive function in Alzheimer's disease mouse models []

- Ameliorate motor deficits in a mouse model of multiple system atrophy []

Q16: Have any clinical trials been initiated for this compound?

A16: Yes, this compound has entered clinical trials for the treatment of Parkinson's disease and multiple system atrophy. [, ] A phase 1a clinical trial has been completed, assessing its safety, tolerability, and pharmacokinetics in healthy volunteers. []

Q17: Has resistance to this compound been observed?

A17: While this compound has shown promise, studies have reported the emergence of drug-resistant prion strains during prolonged treatment. [, ] Combination therapies, including this compound, have been investigated to address this issue. [, ]

Q18: What is known about the safety profile of this compound?

A19: Phase 1a clinical trials have been conducted to evaluate the safety and tolerability of single and multiple doses of this compound in healthy individuals. [] While detailed results are pending full publication, the available data suggests an acceptable safety profile for early-phase clinical development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。